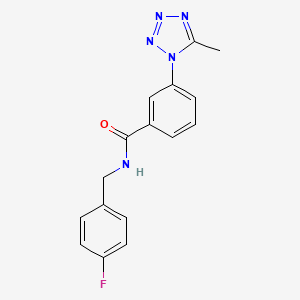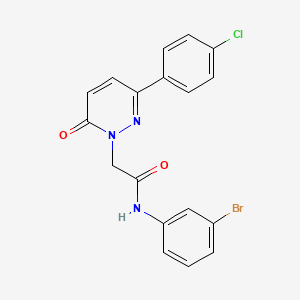![molecular formula C20H21ClN2O5 B12177597 N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177597.png)
N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group with a chlorine and hydroxyl substituent, and a methoxyphenoxyethyl side chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-chloro-2-hydroxyphenyl derivative, followed by the introduction of the pyrrolidine ring and the methoxyphenoxyethyl side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are essential to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted phenyl derivatives.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide include:
- N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide
- N-[(5-chloro-2-hydroxyphenyl)phenylmethylene]-l-alanine
- N-[(5-chloro-2-hydroxyphenyl)phenylmethylene]-l-phenylalanine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
属性
分子式 |
C20H21ClN2O5 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O5/c1-27-17-4-2-3-5-18(17)28-9-8-23-12-13(10-19(23)25)20(26)22-15-11-14(21)6-7-16(15)24/h2-7,11,13,24H,8-10,12H2,1H3,(H,22,26) |
InChI 键 |
ASSPPMQSXYBXJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177516.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12177532.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B12177533.png)

methanone](/img/structure/B12177551.png)

![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12177558.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12177585.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12177592.png)

![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B12177602.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177603.png)
